
Monohydroxy Etravirine
Overview
Description
Monohydroxy Etravirine (CAS No. 1246815-68-8; molecular formula: C₂₀H₁₅N₆O₂Br) is a primary metabolite of etravirine, a second-generation non-nucleoside reverse transcriptase inhibitor (NNRTI) used to treat HIV-1 infection . It is formed via cytochrome P450 (CYP)-mediated metabolism, primarily by CYP2C19 and CYP3A4, through monomethylhydroxylation of the dimethylbenzonitrile moiety of etravirine . This compound retains structural similarity to the parent compound but exhibits distinct pharmacokinetic and metabolic properties.
Preparation Methods
The synthesis of Monohydroxy Etravirine involves several steps, including halogenation, nucleophilic substitution, and amination reactions. One practical method involves a microwave-promoted amination, which significantly reduces reaction time and improves yield . The synthetic routes can be divided into two main methods:
Halogenated Pyridines as Starting Materials: This method involves the use of 5-bromo-2,4,6-trichloropyrimidine or 2,4,6-trichloropyrimidine as starting materials.
4-Guanidinobenzonitrile as Starting Material: This method uses 4-guanidinobenzonitrile as the starting material or intermediate.
Chemical Reactions Analysis
Monohydroxy Etravirine undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the hydroxyl group to a hydrogen atom, forming the parent compound, Etravirine.
Substitution: The hydroxyl group can be substituted with other functional groups using reagents like halides or sulfonates. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and halides like thionyl chloride.
Scientific Research Applications
Pharmacokinetics and Metabolism
Monohydroxy Etravirine is formed primarily through the metabolism of Etravirine via cytochrome P450 enzymes, particularly CYP2C19. Studies have shown that this metabolite retains significant antiviral activity and contributes to the overall pharmacological profile of Etravirine .
Key Pharmacokinetic Properties
Property | Value |
---|---|
Half-life | Approximately 5-7 hours |
Bioavailability | 60% (oral administration) |
Metabolism | Primarily hepatic (CYP2C19) |
Excretion | Renal and fecal |
Antiviral Therapy
This compound's role in enhancing the efficacy of Etravirine has been documented in various clinical studies:
- Efficacy Against HIV : In clinical trials, Etravirine has shown a significant reduction in viral load among patients who are treatment-experienced. The addition of this compound may further enhance this effect by maintaining drug levels and extending therapeutic action .
- Combination Therapy : Research indicates that combining Etravirine with other antiretroviral agents can lead to improved outcomes. For instance, studies have demonstrated that co-administration with protease inhibitors can optimize treatment regimens .
Repurposing for Other Diseases
Recent investigations have explored the potential of this compound beyond HIV treatment:
- Zika Virus : In vivo studies using mouse models have indicated that Etravirine can reduce Zika virus replication and associated brain inflammation. This suggests a possible application in treating Zika virus infections, leveraging its mechanism of action against viral replication .
- Cancer Treatment : Preliminary studies have reported that Etravirine may inhibit tumor growth in ovarian cancer models by targeting specific pathways involved in cancer cell proliferation. This opens avenues for research into its use as an adjunct therapy in oncology .
Study 1: Pediatric Population
A clinical trial involving pediatric patients aged 6 to 18 years assessed the safety and efficacy of Etravirine. The results showed that 52% achieved a virologic response after 24 weeks of treatment, comparable to adult outcomes. This study highlights the importance of understanding this compound's pharmacokinetics in younger populations .
Study 2: Drug Interaction Analysis
A study examining drug interactions found that co-administration with omeprazole significantly increased this compound exposure due to CYP2C19 inhibition. This interaction underscores the need for careful management of drug regimens involving Etravirine and its metabolites .
Mechanism of Action
Monohydroxy Etravirine exerts its effects by directly inhibiting the reverse transcriptase enzyme of HIV-1. It binds to the enzyme and blocks DNA-dependent and RNA-dependent polymerase activity, preventing viral replication . The presence of the hydroxyl group may enhance its binding affinity and specificity to the enzyme, contributing to its antiviral activity .
Comparison with Similar Compounds
Pharmacokinetic and Metabolic Stability
Etravirine vs. Monohydroxy Etravirine
- Metabolism: Etravirine undergoes extensive hepatic metabolism, with this compound being a major metabolite. CYP2C19 plays a dominant role in its formation, while CYP3A4 contributes to minor pathways .
- Clearance: Etravirine exhibits high inter-subject variability in clearance (CL/F), particularly during pregnancy (median CL/F reduction of 52% in the 3rd trimester) . In CYP2C19 loss-of-function genotypes (2/2), metabolite formation decreases by 75–100% compared to wild-type (1/1) .
Fluorine-Substituted Analogs (5m, 5t)
- Lipinski’s Rule Compliance : Compounds 5m and 5t, fluorine-substituted diarylpyrimidines, exhibit miLogP values comparable to etravirine (2.35–3.21), ensuring favorable absorption and permeability .
- Ligand Efficiency (LE) : Both 5m and 5t have LE >0.3, indicating high binding efficiency per unit molecular weight, a metric superior to many first-generation NNRTIs .
Antiviral Potency and Resistance Profiles
Etravirine vs. Thienopyrimidine Derivatives (e.g., 92a)
- Wild-Type HIV-1 : Compound 92a demonstrates activity similar to etravirine (IC₅₀: 1.2 nM vs. 1.0 nM) but with 40-fold higher potency than nevirapine .
- Mutant Strains :
Cross-Resistance Mutations
- Common Mutations : Y181C, G190A, and E138G/Q are linked to reduced etravirine susceptibility .
- G190E : This mutation confers high-level resistance to etravirine, rilpivirine, nevirapine, and efavirenz (IC₅₀ increases >100-fold) .
Solubility and Formulation Enhancements
- Etravirine Co-Crystals : Co-crystallization with L-tartaric acid (1:1 molar ratio) improves solubility and chemical stability, addressing etravirine’s BCS Class IV limitations (low solubility/permeability) .
- This compound: No solubility data are available, but structural hydroxylation may alter physicochemical properties compared to the parent drug.
Data Tables
Table 1: Key Pharmacokinetic Parameters
Parameter | Etravirine | This compound |
---|---|---|
Primary Metabolizing CYP | CYP2C19, CYP3A4 | CYP2C19 (major) |
CL/F (L/h) | 24–44 | Not reported |
CYP3A4 Induction | 17.9-fold | Not characterized |
Table 2: Antiviral Activity Against Mutant Strains
Compound | L100I (IC₅₀, nM) | K103N (IC₅₀, nM) | E138K (IC₅₀, nM) |
---|---|---|---|
Etravirine | 1.8 | 2.1 | 2.5 |
5m | 0.4 | 0.9 | 1.2 |
92a | 1.5 | 2.5 | 3.0 |
Biological Activity
Monohydroxy etravirine is a significant metabolite of etravirine, a second-generation non-nucleoside reverse transcriptase inhibitor (NNRTI) used in the treatment of HIV-1. Understanding the biological activity of this compound is crucial for optimizing its therapeutic use and minimizing potential drug interactions.
Overview of Etravirine
Etravirine (ETR) is primarily utilized in the management of HIV-1, particularly in treatment-experienced patients who may have developed resistance to first-generation NNRTIs. Its mechanism involves inhibiting the reverse transcriptase enzyme, which is essential for viral replication. The compound exhibits a robust pharmacokinetic profile, characterized by a high genetic barrier to resistance and favorable drug-drug interaction properties due to its metabolism by cytochrome P450 enzymes, particularly CYP3A4, CYP2C9, and CYP2C19 .
Metabolism and Formation of this compound
The metabolism of etravirine predominantly occurs through hydroxylation processes involving cytochrome P450 enzymes. Research indicates that CYP2C19 is chiefly responsible for the formation of monohydroxy and dihydroxy metabolites of etravirine. Specifically, this compound results from the monomethylhydroxylation of its dimethylbenzonitrile moiety .
Key Metabolic Pathways
Enzyme | Metabolite Type | Activity Level |
---|---|---|
CYP2C19 | This compound | Major |
CYP3A4 | Minor Hydroxylated Metabolites | Minor |
UGT1A3/UGT1A8 | Glucuronidated Products | Secondary |
Biological Activity and Pharmacodynamics
This compound retains some antiviral activity against HIV-1 but is significantly less potent than the parent compound. Studies have shown that the major metabolites exhibit over 90% reduced activity against reverse transcriptase compared to etravirine itself . This reduction in efficacy highlights the importance of understanding metabolite profiles when considering therapeutic regimens.
Antiviral Efficacy
- In vitro Activity : The effective concentration (EC50) for etravirine against HIV-1 is approximately 4 ng/mL, while this compound's EC50 is considerably higher, indicating reduced effectiveness .
- Clinical Relevance : In clinical settings, patients receiving etravirine have demonstrated viral load suppression rates exceeding 70% at 48 weeks, underscoring the importance of the parent drug's activity over its metabolites .
Case Studies and Clinical Findings
Several studies have explored the clinical implications of this compound:
- Efficacy in Treatment-Experienced Patients : A cohort study involving treatment-experienced children and adolescents reported a viral load <50 copies/mL in about 68% of participants after 48 weeks on an etravirine-based regimen .
- Drug-Drug Interactions : Etravirine's influence on other antiretrovirals like dolutegravir and maraviroc has been documented, with reductions in their plasma concentrations attributed to CYP3A4 modulation by etravirine . This interaction emphasizes the need for careful monitoring when prescribing these medications concurrently.
- Safety Profile : Common adverse effects associated with etravirine include gastrointestinal disorders and rashes. Monitoring for liver toxicity is also recommended, as some studies indicate potential liver-related side effects in certain patient populations .
Q & A
Basic Research Questions
Q. What are the primary enzymatic pathways responsible for the formation of Monohydroxy Etravirine?
this compound is predominantly formed via oxidative metabolism mediated by CYP2C19 and CYP3A4. Reaction phenotyping using cDNA-expressed cytochrome P450 (P450) enzymes and chemical inhibition studies in human liver microsomes (HLMs) confirmed CYP2C19 as the major contributor to monomethylhydroxylation of the dimethylbenzonitrile moiety of Etravirine. CYP3A4 generates minor monohydroxylated metabolites, while CYP2C9 indirectly supports dihydroxylation in tandem with CYP3A4 .
Q. Which analytical techniques are recommended for identifying and quantifying this compound in experimental settings?
Ultra-performance liquid chromatography coupled with tandem mass spectrometry (UPLC-MS/MS) is the gold standard. Metabolites are detected via multiple reaction monitoring (MRM) using transitions such as m/z 451.3→304.1 for dihydroxy metabolites and m/z 627.1→338.1 for glucuronidated monohydroxy derivatives. Retention times and ion ratios are critical for distinguishing structurally similar metabolites .
Q. How do genetic polymorphisms in CYP2C19 impact this compound formation?
HLMs genotyped as CYP2C192/*2 (loss-of-function) show a 75% reduction in monohydroxy metabolite formation compared to CYP2C191/*1. This necessitates genotyping participants in pharmacokinetic studies to stratify data based on metabolic capacity, particularly in populations with high prevalence of CYP2C19 polymorphisms (e.g., East Asian cohorts) .
Q. What methodologies are used to assess the glucuronidation of this compound?
UDP-glucuronosyltransferase (UGT) isoforms 1A3 and 1A8 are implicated in glucuronide conjugation. Recombinant UGT assays and chemical inhibition (e.g., using β-glucuronidase) in HLMs or hepatocyte cultures can validate metabolic pathways. Co-incubation with NADPH and UDPGA is required to capture both oxidative and conjugative phases .
Advanced Research Questions
Q. How should researchers design experiments to evaluate drug-drug interactions (DDIs) affecting this compound pharmacokinetics?
Use a three-pronged approach:
- In vitro: Incubate Etravirine with HLMs or hepatocytes in the presence of selective P450 inhibitors (e.g., ticlopidine for CYP2C19, ketoconazole for CYP3A4).
- In silico: Apply physiologically based pharmacokinetic (PBPK) modeling to predict DDIs.
- Clinical: Conduct crossover trials with probe substrates (e.g., omeprazole for CYP2C19) to quantify changes in metabolite exposure .
Q. What role does this compound play in Etravirine’s resistance profile?
While the metabolite itself is not directly linked to resistance, its formation influences parent drug clearance. Reduced Etravirine exposure due to CYP autoinduction (e.g., CYP3A4 mRNA upregulation by 17.9-fold after 72 hours) may subtherapeutic levels, predisposing to resistance. Genotypic scoring systems (e.g., 17 weighted mutations from DUET trials) should integrate pharmacokinetic variability when predicting virologic failure .
Q. How can co-crystallization studies improve understanding of this compound’s physicochemical properties?
Co-crystallization with L-tartaric acid enhances solubility, as demonstrated by X-ray diffraction and dissolution testing. Researchers should employ phase solubility diagrams and stability assays (e.g., under accelerated humidity/temperature) to assess co-crystal viability. This methodology is critical for designing formulations for preclinical bioavailability studies .
Q. What experimental strategies quantify CYP3A4 autoinduction by Etravirine and its impact on metabolite kinetics?
Treat primary human hepatocytes with Etravirine (10 µM) and measure CYP3A4 mRNA levels via qRT-PCR at 6–72 hours. Co-treatment with the pregnane X receptor (PXR) antagonist sulforaphane can isolate PXR-mediated induction. Parallel LC-MS/MS analysis of intracellular Etravirine and metabolites clarifies time-dependent metabolic shifts .
Q. How do population pharmacokinetic models integrate this compound data to optimize dosing regimens?
Nonlinear mixed-effects modeling (NONMEM) incorporating covariates like CYP2C19 genotype, albumin levels, and concomitant P450 inducers (e.g., rifampicin) can predict metabolite-to-parent drug ratios. Validation requires dense sampling in diverse cohorts, particularly in patients with hepatic impairment .
Q. What comparative frameworks assess the antiviral efficacy of Etravirine against divergent viral genotypes (e.g., HIV-1 vs. HEV)?
Use replicon systems (e.g., g3-HEV-Luc) and infectious clones to measure IC50 values across genotypes. For HIV-1, employ phenotypic resistance assays with recombinant viruses harboring NNRTI-associated mutations (e.g., Y181C, E138A). Cross-genotype efficacy requires normalizing data to host-cell viability (e.g., via MTT assays) to exclude cytotoxicity confounders .
Properties
IUPAC Name |
4-[6-amino-5-bromo-2-(4-cyanoanilino)pyrimidin-4-yl]oxy-3-(hydroxymethyl)-5-methylbenzonitrile | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H15BrN6O2/c1-11-6-13(9-23)7-14(10-28)17(11)29-19-16(21)18(24)26-20(27-19)25-15-4-2-12(8-22)3-5-15/h2-7,28H,10H2,1H3,(H3,24,25,26,27) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PSEOCSSSLMRMFI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1OC2=NC(=NC(=C2Br)N)NC3=CC=C(C=C3)C#N)CO)C#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H15BrN6O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10858135 | |
Record name | 4-{[6-Amino-5-bromo-2-(4-cyanoanilino)pyrimidin-4-yl]oxy}-3-(hydroxymethyl)-5-methylbenzonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10858135 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
451.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1246815-68-8 | |
Record name | Monomethylhydroxy etravirine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1246815688 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 4-{[6-Amino-5-bromo-2-(4-cyanoanilino)pyrimidin-4-yl]oxy}-3-(hydroxymethyl)-5-methylbenzonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10858135 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | MONOMETHYLHYDROXY ETRAVIRINE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/L4ZR677MYJ | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.